molecular formula C12H16N6O3 B12056186 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- CAS No. 557767-02-9

1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)-

Katalognummer: B12056186
CAS-Nummer: 557767-02-9
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: NVZUWOYZGHZCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is a complex organic compound known for its unique structural properties and diverse applications. This compound features a piperazine ring substituted with an ethanamine group and a nitrobenzoxadiazole moiety. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- typically involves the reaction of piperazine with 2-chloroethylamine hydrochloride to form 1-(2-aminoethyl)piperazine. This intermediate is then reacted with 4-chloro-7-nitrobenzofurazan under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Condensation: The ethanamine group can react with aldehydes and ketones to form imines.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products:

    Reduction: 4-(7-amino-2,1,3-benzoxadiazol-4-yl)-1-piperazineethanamine.

    Substitution: Various substituted piperazine derivatives.

    Condensation: Imines and Schiff bases.

Wirkmechanismus

The compound exerts its effects primarily through its fluorescent properties. The nitrobenzoxadiazole moiety acts as a fluorophore, emitting fluorescence upon excitation. This property is harnessed in various applications, such as imaging and detection. The molecular targets and pathways involved include interactions with cellular components and biomolecules, enabling visualization and tracking in biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is unique due to its fluorescent properties, making it highly valuable in imaging and detection applications. The presence of the nitrobenzoxadiazole moiety distinguishes it from other piperazine derivatives, providing specific advantages in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

557767-02-9

Molekularformel

C12H16N6O3

Molekulargewicht

292.29 g/mol

IUPAC-Name

2-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C12H16N6O3/c13-3-4-16-5-7-17(8-6-16)9-1-2-10(18(19)20)12-11(9)14-21-15-12/h1-2H,3-8,13H2

InChI-Schlüssel

NVZUWOYZGHZCGG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCN)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.